molecular formula C20H35NO B15174825 2-{[Dodecyl(methyl)amino]methyl}phenol CAS No. 921204-23-1

2-{[Dodecyl(methyl)amino]methyl}phenol

Cat. No.: B15174825
CAS No.: 921204-23-1
M. Wt: 305.5 g/mol
InChI Key: GHLHFWBIDDBSNJ-UHFFFAOYSA-N
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Description

2-{[Dodecyl(methyl)amino]methyl}phenol is an organic compound with the molecular formula C20H35NO It is characterized by the presence of a phenolic group and a dodecyl chain attached to a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Dodecyl(methyl)amino]methyl}phenol typically involves the reaction of dodecylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified using techniques such as distillation or crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[Dodecyl(methyl)amino]methyl}phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-{[Dodecyl(methyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-{[Dodecyl(methyl)amino]methyl}phenol involves its interaction with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. The phenolic group can interact with proteins, potentially inhibiting their activity or altering their function. These interactions can lead to antimicrobial effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[Dodecyl(dimethyl)amino]methyl}phenol
  • 2-{[Dodecyl(ethyl)amino]methyl}phenol
  • 2-{[Dodecyl(propyl)amino]methyl}phenol

Uniqueness

2-{[Dodecyl(methyl)amino]methyl}phenol is unique due to its specific combination of a dodecyl chain and a phenolic group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the methylamino group further enhances its reactivity and potential for modification.

Properties

CAS No.

921204-23-1

Molecular Formula

C20H35NO

Molecular Weight

305.5 g/mol

IUPAC Name

2-[[dodecyl(methyl)amino]methyl]phenol

InChI

InChI=1S/C20H35NO/c1-3-4-5-6-7-8-9-10-11-14-17-21(2)18-19-15-12-13-16-20(19)22/h12-13,15-16,22H,3-11,14,17-18H2,1-2H3

InChI Key

GHLHFWBIDDBSNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC1=CC=CC=C1O

Origin of Product

United States

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